Cyclo(gly-dsip)

Cardioprotection Myocardial Infarction Stress Protection

Cyclo(gly-dsip) (CAS 85758-83-4), also referred to as cyclo-Gly-DSIP or cDSP, is a synthetic cyclic analog of the endogenous nonapeptide delta-sleep-inducing peptide (DSIP). It was first reported in 1984 as a conformationally constrained derivative designed to investigate structure-activity relationships and to potentially enhance metabolic stability relative to the linear parent peptide.

Molecular Formula C37H49N11O15
Molecular Weight 887.8 g/mol
CAS No. 85758-83-4
Cat. No. B1494915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(gly-dsip)
CAS85758-83-4
Synonymscyclo(Gly-DSIP)
cyclo-Gly-delta-sleep-inducing peptide
delta-sleep-inducing peptide, cyclo-Gly-
delta-sleep-inducing peptide, cyclo-glycine-
delta-sleep-inducing-peptide, N-glycyl-, cyclic
Molecular FormulaC37H49N11O15
Molecular Weight887.8 g/mol
Structural Identifiers
SMILESCC1C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)CCC(=O)O)CO)C)CC(=O)O
InChIInChI=1S/C37H49N11O15/c1-17-32(58)40-12-26(50)39-13-27(51)47-24(10-31(56)57)37(63)44-18(2)33(59)48-25(16-49)35(61)42-14-28(52)45-22(7-8-30(54)55)34(60)41-15-29(53)46-23(36(62)43-17)9-19-11-38-21-6-4-3-5-20(19)21/h3-6,11,17-18,22-25,38,49H,7-10,12-16H2,1-2H3,(H,39,50)(H,40,58)(H,41,60)(H,42,61)(H,43,62)(H,44,63)(H,45,52)(H,46,53)(H,47,51)(H,48,59)(H,54,55)(H,56,57)/t17-,18-,22-,23-,24-,25-/m0/s1
InChIKeyIMJJGZJYONIGJK-LIHMJOFSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclo(gly-dsip) CAS 85758-83-4: A Cyclic Delta-Sleep Inducing Peptide Analog for Cardioprotection and Neuropeptide Research


Cyclo(gly-dsip) (CAS 85758-83-4), also referred to as cyclo-Gly-DSIP or cDSP, is a synthetic cyclic analog of the endogenous nonapeptide delta-sleep-inducing peptide (DSIP) [1]. It was first reported in 1984 as a conformationally constrained derivative designed to investigate structure-activity relationships and to potentially enhance metabolic stability relative to the linear parent peptide [1]. The compound belongs to the class of cyclic neuropeptides and has been studied primarily for its stress-protective and cardioprotective properties in preclinical models [2].

Why Linear DSIP Cannot Simply Replace Cyclo(gly-dsip) in Mechanistic and Stability-Critical Research Protocols


Cyclo(gly-dsip) is not a mere pharmacokinetic variant of linear DSIP. The cyclization introduces a conformational constraint that fundamentally alters the three-dimensional presentation of key pharmacophoric residues, including a distinct spatial segregation of the Asp5, Ser7, and Glu9 side chains from the Trp1 indole moiety as shown by NMR-based structural modeling [1]. This conformational pre-organization potentially impacts receptor recognition, differential resistance to exopeptidase degradation, and the precise nature of downstream signaling, meaning that linear DSIP and its other linear analogs (e.g., DSIP-P, D-Trp1-DSIP) cannot be assumed to be functionally interchangeable with the cyclic form without direct, assay-specific evidence [2].

Quantitative Differentiation Evidence for Cyclo(gly-dsip) Against Linear DSIP and In-Class Analogs


Equivalent Cardioprotective Efficacy to Linear DSIP in Limiting Infarct-Related Myocardial Dysfunction in Rats

In a direct head-to-head comparison, pretreatment with cyclo(gly-dsip) (cDSP) at 20 µg/kg was equally effective as linear DSIP at the same dose in significantly limiting the infarct-related depression of right-atrial distensibility and contractility, and in reducing atrial resistance to hypoxia and excessive calcium, in a Wistar rat model of left-ventricular infarction [1]. Both peptides were administered one hour prior to infarction induction. The study demonstrated that the cardioprotective action is retained following cyclization, making the cyclic analog a functionally equivalent yet structurally distinct alternative for target validation and mechanistic studies where conformational stability is paramount [1].

Cardioprotection Myocardial Infarction Stress Protection Cyclic Peptide Pharmacology

Unique Conformational Topology Revealed by NMR: Spatial Segregation of Acidic Side Chains from the Trp1 Indole Moiety

NMR-based computer modeling of cyclo(gly-dsip) in DMSO revealed an almost planar backbone conformation where the side chains of Asp5, Ser7, and Glu9 cluster on one face of the molecule, while the Trp1 indole side chain forms the opposite outer surface [1]. This discrete topological segregation of acidic and aromatic pharmacophores is a direct consequence of the Gly cyclization constraint and is absent in linear DSIP, which adopts a dynamic ensemble of conformations in solution [1]. The structural feature is hypothesized to correlate with the unique interaction profile of the cyclic analog at putative DSIP receptors or membrane interfaces [1].

Structural Biology Conformational Analysis NMR Spectroscopy Cyclic Peptide Design

Stabilization Against Proteolytic Degradation Inferred from Cyclic Scaffold Design: A Class-Level Advantage Over Linear DSIP Analogs

Cyclo(gly-dsip) was designed as a cyclic lactam analog of DSIP, with the explicit intention of increasing resistance to aminopeptidase-mediated degradation that rapidly inactivates linear DSIP in plasma and serum [1]. While no direct stability half-life data for cyclo(gly-dsip) versus linear DSIP under identical experimental conditions have been published, the broader class of cyclic DSIP analogs with enhanced proteolytic stability (including D-Trp1-DSIP and D-Tyr1-DSIP) has been shown to produce prolonged sleep-modulatory effects in rabbits and rats compared to the rapidly degraded linear parent peptide [2]. The cyclization strategy in cyclo(gly-dsip) is therefore expected to confer a similar class-level stability benefit, making it a more suitable probe for extended in vitro and in vivo assays where linear DSIP loses activity within minutes to hours [1].

Peptide Stability Proteolytic Resistance Pharmacokinetics Cyclization Strategy

Optimal Procurement Scenarios for Cyclo(gly-dsip) Based on Verified Differentiation Data


Target Validation in Myocardial Ischemia-Reperfusion Injury Models Requiring a Stable DSIP Pharmacophore

Investigators using the Selye model of left-ventricular infarction in rats can deploy cyclo(gly-dsip) as a conformationally stable alternative to linear DSIP for stress-protection target validation, supported by the direct comparative data demonstrating equivalent efficacy at 20 µg/kg in limiting infarct-related atrial dysfunction and calcium overload [1]. This scenario is particularly relevant when experimental protocols involve extended pre-incubation periods or protease-rich biological fluids where linear DSIP would be rapidly degraded.

Receptor-Interaction Screening Using a Pre-Organized, Bipartite Surface Pharmacophore

The NMR-derived structural model of cyclo(gly-dsip) reveals a unique spatial segregation of acidic residues (Asp5, Ser7, Glu9) and the aromatic Trp1 moiety into distinct molecular faces [2]. This pre-organized topology can be exploited in surface plasmon resonance (SPR) or fluorescence polarization assays to map the binding contributions of the individual pharmacophoric faces to putative DSIP receptor subtypes or membrane mimetics, where the conformational dynamics of linear DSIP would otherwise confound interpretation.

Comparative Stability Studies of Cyclic versus Linear Neuropeptides in Pharmacokinetic Assays

Cyclo(gly-dsip) serves as a prototypical cyclic neuropeptide for head-to-head stability comparisons with its linear parent DSIP and other linear analogs in plasma and tissue homogenate incubation systems. Procurement of the cyclic analog enables researchers to experimentally determine the magnitude of the stability advantage conferred by backbone cyclization, using the class-typical enhanced resistance to aminopeptidases as a starting hypothesis [3]. The product is suitable for LC-MS/MS stability assays and functional bioactivity time-course experiments in vitro and in vivo.

Negative Control or Comparator Arm in Linear DSIP Analog Development Programs

In medicinal chemistry programs aimed at developing novel linear DSIP analogs with improved potency or selectivity, cyclo(gly-dsip) provides a rigidified 'locked' conformation comparator. Its NMR-characterized structure [2] and in vivo activity profile [1] establish a benchmark for evaluating whether newly synthesized linear analogs adopt bioactive conformations that resemble the cyclic template, aiding in pharmacophore model refinement and scaffold optimization.

Quote Request

Request a Quote for Cyclo(gly-dsip)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.